![molecular formula C19H16FN3OS B6569680 3-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946294-11-7](/img/structure/B6569680.png)
3-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
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Overview
Description
Imidazole and thiazole are both five-membered heterocyclic organic compounds. Imidazole contains three carbon atoms, two nitrogen atoms, and two double bonds . Thiazole, on the other hand, contains three carbon atoms, one sulfur atom, one nitrogen atom, and two double bonds . These compounds are part of the azole heterocycles, which also include oxazoles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are similar to your compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, and environmentally benign .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . This suggests that our compound could potentially be used in the development of new antibacterial drugs.
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This indicates a potential application in treating mycobacterial infections, such as tuberculosis.
Anti-inflammatory Activity
Both imidazole and thiazole derivatives have been associated with anti-inflammatory properties . This suggests potential use in the treatment of inflammatory conditions.
Antitumor and Cytotoxic Activity
Imidazole and thiazole derivatives have shown antitumor and cytotoxic activities . This indicates potential applications in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have been reported to have antidiabetic properties . This suggests potential use in the management of diabetes.
Antioxidant Activity
Imidazole derivatives have demonstrated antioxidant activity . This suggests potential use in conditions where oxidative stress plays a role.
Antiviral Activity
Imidazole derivatives have shown antiviral properties . This indicates potential use in the treatment of viral infections.
Antifungal Activity
Both imidazole and thiazole derivatives have been associated with antifungal properties . This suggests potential use in the treatment of fungal infections.
Mechanism of Action
Target of Action
Compounds containing imidazole, a core structure in the given compound, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the derivative.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The exact pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the wide range of activities associated with imidazole derivatives , the compound could potentially have diverse effects at the molecular and cellular level.
Future Directions
The future directions in the field of imidazole and thiazole research could involve the development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .
properties
IUPAC Name |
3-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-15-8-4-7-14(11-15)18(24)21-12-16-17(13-5-2-1-3-6-13)22-19-23(16)9-10-25-19/h1-8,11H,9-10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKBWFGQQZULMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide |
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